molecular formula C21H32O2 B14077786 iso-Hexahydrocannabinol

iso-Hexahydrocannabinol

Cat. No.: B14077786
M. Wt: 316.5 g/mol
InChI Key: OEDPJGVWHANUAE-CSODHUTKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

iso-Hexahydrocannabinol is a hydrogenated derivative of tetrahydrocannabinol. It is a semi-synthetic cannabinoid that has been identified in various cannabis products. This compound has gained attention due to its potential therapeutic effects and its presence in commercial cannabis products .

Preparation Methods

iso-Hexahydrocannabinol can be synthesized through the hydrogenation of tetrahydrocannabinol. The process involves the use of hydrogen gas and a metal catalyst such as palladium on charcoal or Adams’ catalyst. The hydrogenation reaction retains the stereochemistry at certain carbon atoms while creating a new stereogenic center . Industrial production methods typically involve the catalytic hydrogenation of tetrahydrocannabinol derived from cannabis extracts .

Chemical Reactions Analysis

iso-Hexahydrocannabinol undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal catalysts, and various oxidizing agents. Major products formed from these reactions include hydroxy derivatives and other substituted cannabinoids .

Mechanism of Action

iso-Hexahydrocannabinol exerts its effects by interacting with cannabinoid receptors in the body, particularly cannabinoid receptor 1. This interaction leads to the activation of intracellular signaling pathways that modulate various physiological processes. The compound’s effects are mediated through the endocannabinoid system, which plays a crucial role in maintaining homeostasis .

Comparison with Similar Compounds

iso-Hexahydrocannabinol is similar to other cannabinoids such as tetrahydrocannabinol and cannabidiol. it has unique properties due to its hydrogenated structure. Similar compounds include:

This compound is unique in its stability and its specific interactions with cannabinoid receptors, which differentiate it from other cannabinoids .

Properties

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

IUPAC Name

(1R,9R,12S)-9-methyl-5-pentyl-12-propan-2-yl-8-oxatricyclo[7.3.1.02,7]trideca-2,4,6-trien-3-ol

InChI

InChI=1S/C21H32O2/c1-5-6-7-8-15-11-18(22)20-17-13-21(4,23-19(20)12-15)10-9-16(17)14(2)3/h11-12,14,16-17,22H,5-10,13H2,1-4H3/t16-,17+,21+/m0/s1

InChI Key

OEDPJGVWHANUAE-CSODHUTKSA-N

Isomeric SMILES

CCCCCC1=CC(=C2[C@@H]3C[C@@](CC[C@H]3C(C)C)(OC2=C1)C)O

Canonical SMILES

CCCCCC1=CC(=C2C3CC(CCC3C(C)C)(OC2=C1)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.